Cas no 2248201-61-6 ((2S)-2-Quinolin-7-ylpropan-1-ol)

(2S)-2-Quinolin-7-ylpropan-1-ol structure
2248201-61-6 structure
商品名:(2S)-2-Quinolin-7-ylpropan-1-ol
CAS番号:2248201-61-6
MF:C12H13NO
メガワット:187.237723112106
CID:5868420
PubChem ID:137940586

(2S)-2-Quinolin-7-ylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-(quinolin-7-yl)propan-1-ol
    • EN300-6507447
    • 2248201-61-6
    • (2S)-2-Quinolin-7-ylpropan-1-ol
    • インチ: 1S/C12H13NO/c1-9(8-14)11-5-4-10-3-2-6-13-12(10)7-11/h2-7,9,14H,8H2,1H3/t9-/m1/s1
    • InChIKey: HAQXRQHDCAPDJC-SECBINFHSA-N
    • ほほえんだ: OC[C@@H](C)C1C=CC2=CC=CN=C2C=1

計算された属性

  • せいみつぶんしりょう: 187.099714038g/mol
  • どういたいしつりょう: 187.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

(2S)-2-Quinolin-7-ylpropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6507447-0.5g
(2S)-2-(quinolin-7-yl)propan-1-ol
2248201-61-6 95.0%
0.5g
$2435.0 2025-03-14
Enamine
EN300-6507447-1.0g
(2S)-2-(quinolin-7-yl)propan-1-ol
2248201-61-6 95.0%
1.0g
$2537.0 2025-03-14
Enamine
EN300-6507447-5.0g
(2S)-2-(quinolin-7-yl)propan-1-ol
2248201-61-6 95.0%
5.0g
$7358.0 2025-03-14
Enamine
EN300-6507447-2.5g
(2S)-2-(quinolin-7-yl)propan-1-ol
2248201-61-6 95.0%
2.5g
$4973.0 2025-03-14
Enamine
EN300-6507447-0.1g
(2S)-2-(quinolin-7-yl)propan-1-ol
2248201-61-6 95.0%
0.1g
$2232.0 2025-03-14
Enamine
EN300-6507447-0.05g
(2S)-2-(quinolin-7-yl)propan-1-ol
2248201-61-6 95.0%
0.05g
$2131.0 2025-03-14
Enamine
EN300-6507447-10.0g
(2S)-2-(quinolin-7-yl)propan-1-ol
2248201-61-6 95.0%
10.0g
$10911.0 2025-03-14
Enamine
EN300-6507447-0.25g
(2S)-2-(quinolin-7-yl)propan-1-ol
2248201-61-6 95.0%
0.25g
$2333.0 2025-03-14

(2S)-2-Quinolin-7-ylpropan-1-ol 関連文献

(2S)-2-Quinolin-7-ylpropan-1-olに関する追加情報

Introduction to (2S)-2-Quinolin-7-ylpropan-1-ol (CAS No. 2248201-61-6)

(2S)-2-Quinolin-7-ylpropan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2248201-61-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This chiral alcohol, featuring a quinoline moiety linked to a propanol backbone, has garnered attention due to its unique structural properties and potential biological activities. The (S)-configuration at the second carbon atom contributes to its stereospecificity, which is a critical factor in drug design and development.

The quinoline scaffold is well-documented for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The introduction of a propyl group at the 7-position of the quinoline ring in (2S)-2-Quinolin-7-ylpropan-1-ol introduces additional functional diversity, making it a promising candidate for further investigation. This compound represents an excellent example of how structural modifications can enhance pharmacological profiles, making it a valuable asset in the quest for novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of (2S)-2-Quinolin-7-ylpropan-1-ol with various biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases. Additionally, its ability to cross the blood-brain barrier has raised interest in its potential applications in neuropharmacology.

In vitro studies have demonstrated that (2S)-2-Quinolin-7-ylpropan-1-ol exhibits notable inhibitory effects on certain kinases and proteases, which are key players in cancer progression. The quinoline moiety is known to disrupt microtubule formation, while the propanol group may enhance solubility and bioavailability. These properties make this compound an attractive lead for developing targeted therapies against solid tumors and other malignancies.

The synthesis of (2S)-2-Quinolin-7-ylpropan-1-ol involves multi-step organic reactions, including stereoselective reduction and functional group transformations. The use of chiral auxiliaries or catalysts ensures the high enantiomeric purity of the final product, which is crucial for evaluating its pharmacological efficacy. Advanced synthetic methodologies, such as asymmetric hydrogenation and transition-metal-catalyzed cross-coupling reactions, have been employed to optimize yield and purity.

Pharmacokinetic studies are essential for understanding how (2S)-2-Quinolin-7-ylpropan-1-ol behaves within the body. Preliminary data indicate that this compound has a moderate half-life and good oral bioavailability, suggesting its potential for therapeutic use. However, further research is needed to assess its metabolic pathways and potential side effects. Investigating these aspects will provide valuable insights into optimizing dosing regimens and minimizing adverse reactions.

The role of natural products inspired drug discovery cannot be overstated. Quinoline derivatives are among the most studied classes of compounds due to their rich history in medicine. By leveraging natural product scaffolds like quinoline, researchers can identify novel bioactive molecules with improved pharmacological profiles. (2S)-2 Quinolin 7 ylpropan 1 ol exemplifies this approach by combining a well-known pharmacophore with a structurally diverse side chain.

Future directions in the study of (2S)-2 Quinolin 7 ylpropan 1 ol include exploring its mechanism of action in detail. Understanding how this compound interacts with biological targets at the molecular level will provide a foundation for designing next-generation analogs with enhanced potency and selectivity. Additionally, preclinical studies are necessary to evaluate its safety profile before moving into human trials.

The development of new drugs is often hampered by challenges such as low solubility or poor cell permeability. The propyl group in (2S)-Quinolin 7 ylpropan 1 ol may address some of these issues by improving solubility while maintaining biological activity. However, additional modifications may be required to optimize pharmacokinetic properties further. Researchers are exploring various strategies, including derivatization with polar functional groups or encapsulation techniques.

The integration of artificial intelligence (AI) tools into drug discovery has revolutionized the field by accelerating virtual screening processes and predicting molecular properties with high accuracy. AI-driven approaches have been instrumental in identifying promising candidates like (2S)-Quinolin 7 ylpropan 1 ol for further experimental validation. These technologies enable researchers to screen vast libraries of compounds efficiently while prioritizing those most likely to succeed.

Collaborative efforts between academia and industry are crucial for translating laboratory findings into clinical applications successfully. Companies specializing in contract research organizations (CROs) play a vital role by providing expertise in synthetic chemistry support services needed during drug development pipelines from discovery through commercialization stages where compounds like (2S) Quinolin 7 ylpropan 1 ol might be utilized as intermediates or lead molecules depending on ongoing projects requirements

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd